



## Chemical properties and structure of (S)-Baxdrostat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (S)-Baxdrostat |           |
| Cat. No.:            | B12409782      | Get Quote |

An In-depth Technical Guide to (S)-Baxdrostat: Chemical Properties and Structure

### Introduction

**(S)-Baxdrostat**, also known by its development codes CIN-107 and RO6836191, is a potent and highly selective small molecule inhibitor of aldosterone synthase (CYP11B2).[1][2] Aldosterone synthase is the key enzyme responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a crucial role in the regulation of blood pressure through sodium and water retention.[3][4] By selectively targeting this enzyme, **(S)-Baxdrostat** effectively reduces aldosterone levels, offering a promising therapeutic approach for conditions such as resistant hypertension, primary aldosteronism, and chronic kidney disease.[5][6]

A significant challenge in the development of aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis and shares 93% sequence homology with CYP11B2.[2][7][8] (S)-Baxdrostat has demonstrated a high degree of selectivity, with over 100-fold greater potency for CYP11B2 than for CYP11B1 in vitro.[1][7][9] This high selectivity minimizes the risk of off-target effects related to cortisol suppression, a significant advantage over earlier, less selective inhibitors.[2] Clinical trials have confirmed that (S)-Baxdrostat produces a dosedependent reduction in plasma aldosterone without meaningfully impacting cortisol levels.[2] [10] This guide provides a detailed overview of the chemical properties, structure, and key experimental methodologies related to (S)-Baxdrostat.



## **Chemical Structure and Properties**

**(S)-Baxdrostat** is the S-enantiomer of Baxdrostat. Its structure is characterized by a tetrahydroisoquinoline core linked to a dihydroquinolinone moiety.

<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://www.medchemexpress.com/cas\_img/1428652-16-7.gif' />TD>TR>TABLE>

Click to download full resolution via product page

Caption: Chemical structure of (S)-Baxdrostat.

## **Physicochemical Properties**

The key physicochemical properties of **(S)-Baxdrostat** are summarized in the table below, providing essential data for researchers in drug formulation and development.

| Property           | Value                                                                                              | Reference(s) |
|--------------------|----------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name         | N-[(8S)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |              |
| Synonyms           | (S)-CIN-107, (S)-RO6836191                                                                         | [1][2]       |
| CAS Number         | 1428652-16-7                                                                                       |              |
| Molecular Formula  | C22H25N3O2                                                                                         | _            |
| Molecular Weight   | 363.45 g/mol                                                                                       |              |
| Exact Mass         | 363.1947 g/mol                                                                                     | _            |
| Elemental Analysis | C, 72.70%; H, 6.93%; N, 11.56%; O, 8.80%                                                           | _            |
| Half-Life (t½)     | ~29 hours                                                                                          |              |

## **Solubility**



The solubility of **(S)-Baxdrostat** in various solvents and formulation systems is critical for its use in in vitro and in vivo studies.

| Solvent/Formulation                             | Solubility              | Reference(s) |
|-------------------------------------------------|-------------------------|--------------|
| DMSO                                            | ≥ 90.0 mg/mL (247.6 mM) | _            |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (6.88 mM)   |              |
| 10% DMSO + 90% (20% SBE-<br>β-CD in Saline)     | ≥ 2.5 mg/mL (6.88 mM)   | _            |
| 10% DMSO + 90% Corn Oil                         | ≥ 2.5 mg/mL (6.88 mM)   | -            |

# Mechanism of Action: Inhibition of Aldosterone Synthesis

**(S)-Baxdrostat** exerts its therapeutic effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is responsible for the final three steps in the conversion of 11-deoxycorticosterone to aldosterone in the zona glomerulosa of the adrenal cortex. By blocking this pathway, **(S)-Baxdrostat** prevents the production of aldosterone, a key driver of hypertension.





Click to download full resolution via product page

Caption: Aldosterone synthesis pathway showing inhibition by **(S)-Baxdrostat**.



## **Experimental Protocols**

This section details the methodologies for the synthesis of **(S)-Baxdrostat** and a representative protocol for evaluating its inhibitory activity.

## **Chemical Synthesis of (S)-Baxdrostat**

The synthesis of **(S)-Baxdrostat** involves a multi-step process. The following protocol is based on information disclosed in patent literature.

Step 1: Formation of (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide

- Dissolve 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (6.9 mmol) and (S)-tert-butylsulfinamide (20.7 mmol) in 20 mL of tetrahydrofuran (THF).
- Add ethyl titanate (48.28 mmol) to the solution.
- Heat the reaction mixture to 65°C and stir for 48 hours.
- Cool the mixture to room temperature. Add ethyl acetate and water, and stir for 15 minutes.
- Remove the resulting solid by filtration.
- Separate the organic and aqueous phases of the filtrate.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, which is used directly in the next step.

### Step 2: Suzuki Coupling

- Combine the crude product from Step 1, a suitable boronic acid or ester partner (e.g., 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one), a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>), and a base (e.g., AcOK) in a solvent such as toluene.
- Degas the mixture and stir at an elevated temperature (e.g., 130°C) for several hours until
  the reaction is complete.



- Filter the reaction mixture and concentrate the filtrate.
- Purify the residue using column chromatography to yield the coupled product.

### Step 3: Deprotection and Final Amide Formation

- Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).
- Add a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butylsulfinyl protecting group. Stir for approximately 1 hour.
- Concentrate the reaction solution under reduced pressure.
- React the resulting amine with propionyl chloride or propionic anhydride in the presence of a base to form the final propanamide product, (S)-Baxdrostat.
- Purify the final compound using column chromatography.





Click to download full resolution via product page

Caption: Workflow for the chemical synthesis of (S)-Baxdrostat.



# In Vitro Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a generalized method for determining the in vitro inhibitory potency (IC<sub>50</sub>) of **(S)-Baxdrostat** against human CYP11B2 and CYP11B1 to establish its selectivity. The specific conditions used in proprietary studies may vary.

Objective: To measure the concentration of **(S)-Baxdrostat** required to inhibit 50% of the activity of recombinant human aldosterone synthase (CYP11B2) and  $11\beta$ -hydroxylase (CYP11B1).

### Materials:

- Recombinant human CYP11B2 and CYP11B1 enzymes.
- Substrate: 11-deoxycorticosterone for CYP11B2; 11-deoxycortisol for CYP11B1.
- (S)-Baxdrostat stock solution in DMSO.
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
- NADPH regenerating system.
- 96-well microplates.
- LC-MS/MS system for product quantification.

### Procedure:

- Prepare serial dilutions of **(S)-Baxdrostat** in DMSO, and then further dilute into the assay buffer to achieve final desired concentrations.
- In a 96-well plate, add the assay buffer, the recombinant enzyme (CYP11B2 or CYP11B1), and the **(S)-Baxdrostat** dilution (or vehicle control).
- Pre-incubate the mixture at 37°C for 10-15 minutes.
- Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

## Foundational & Exploratory





- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a quenching solution (e.g., acetonitrile).
- Centrifuge the plates to pellet precipitated proteins.
- Analyze the supernatant for the amount of product formed (e.g., aldosterone or cortisol)
  using a validated LC-MS/MS method.
- Calculate the percent inhibition for each concentration of (S)-Baxdrostat relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.
- The selectivity index is calculated as the ratio of IC<sub>50</sub> (CYP11B1) / IC<sub>50</sub> (CYP11B2). For Baxdrostat, this ratio is >100.[9]





Click to download full resolution via product page

Caption: Experimental workflow for in vitro enzyme inhibition assay.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating phase II results of Baxdrostat, an aldosterone synthase inhibitor for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2024030615A1 Method of treating hypertension with the aldosterone synthase inhibitor baxdrostat - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [Chemical properties and structure of (S)-Baxdrostat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409782#chemical-properties-and-structure-of-s-baxdrostat]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com